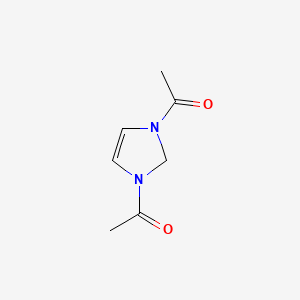
1-(3-acetyl-2H-imidazol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Acetyl-2H-imidazol-1-yl)ethanone is a compound belonging to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms Imidazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science
準備方法
The synthesis of 1-(3-acetyl-2H-imidazol-1-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of glyoxal with ammonia to form imidazole, followed by acetylation to introduce the acetyl group. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
化学反応の分析
1-(3-Acetyl-2H-imidazol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(3-Acetyl-2H-imidazol-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.
作用機序
The mechanism of action of 1-(3-acetyl-2H-imidazol-1-yl)ethanone involves its interaction with specific molecular targets. The acetyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The imidazole ring can interact with enzymes and receptors, modulating their function and leading to various biological effects.
類似化合物との比較
1-(3-Acetyl-2H-imidazol-1-yl)ethanone can be compared with other imidazole derivatives, such as:
Metronidazole: Known for its antibacterial and antiprotozoal activities.
Omeprazole: Used as a proton pump inhibitor for treating acid-related disorders.
Thiabendazole: An anthelmintic used to treat parasitic worm infections
生物活性
1-(3-acetyl-2H-imidazol-1-yl)ethanone, also known as a derivative of imidazole, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound, with the CAS number 10284-52-3, exhibits potential therapeutic properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
The chemical structure of this compound can be described as follows:
- IUPAC Name: this compound
- Molecular Formula: C7H8N2O2
- Molecular Weight: 152.15 g/mol
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of imidazole derivatives, including this compound. Research indicates that this compound exhibits significant activity against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 µg/mL |
| Escherichia coli | 8 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains like MRSA .
Anticancer Activity
The anticancer potential of imidazole derivatives has also been explored extensively. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
Case Study: MCF-7 Cells
In a study assessing the effect of this compound on MCF-7 cells:
- IC50 Value: 19.6 µM after 24 hours.
- Mechanism: The compound caused cell cycle arrest at the S phase and increased apoptosis rates significantly from 0.47% to 25.44% .
Antifungal Activity
In addition to its antibacterial and anticancer properties, the compound has demonstrated antifungal activity against various fungal pathogens. Its effectiveness against Candida albicans highlights its potential as a treatment option for fungal infections.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and cancer cells. The proposed mechanisms include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival.
- DNA Interaction: It may bind to DNA or interfere with its replication, leading to cell death.
特性
IUPAC Name |
1-(3-acetyl-2H-imidazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-6(10)8-3-4-9(5-8)7(2)11/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGLGDQSOCSILT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CN(C=C1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














